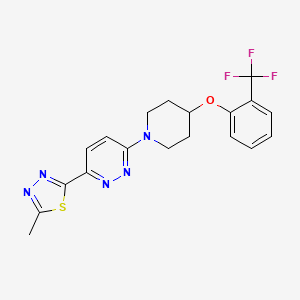

MF-438

Description

Properties

IUPAC Name |

2-methyl-5-[6-[4-[2-(trifluoromethyl)phenoxy]piperidin-1-yl]pyridazin-3-yl]-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N5OS/c1-12-23-26-18(29-12)15-6-7-17(25-24-15)27-10-8-13(9-11-27)28-16-5-3-2-4-14(16)19(20,21)22/h2-7,13H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUJDKDVOZVALT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2=NN=C(C=C2)N3CCC(CC3)OC4=CC=CC=C4C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921605-87-0 | |

| Record name | MF-438 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0921605870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MF-438 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI3FN320OX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Anti-Neoplastic Activity of MF-438: A Technical Guide to its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-cancer effects of MF-438, a potent and orally bioavailable small molecule inhibitor. Primarily targeting Stearoyl-CoA Desaturase 1 (SCD1), this compound disrupts critical lipid metabolic pathways essential for cancer cell proliferation, survival, and stemness. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapeutics.

Core Mechanism: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

This compound is a thiadiazole-pyridazine derivative that acts as a highly potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a critical enzyme in fatty acid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1) and palmitoleic acid (16:1), from their saturated fatty acid (SFA) precursors, stearoyl-CoA and palmitoyl-CoA, respectively.[3]

Cancer cells frequently exhibit upregulated de novo fatty acid synthesis, with elevated SCD1 expression being a hallmark of various malignancies and often correlating with aggressive disease and poor prognosis.[4][5] These MUFAs are vital for cancer cells as they are incorporated into phospholipids for membrane biogenesis, stored as energy in lipid droplets, and used as signaling molecules.[6] By inhibiting SCD1, this compound blocks MUFA production, leading to an accumulation of SFAs. This alteration in the SFA/MUFA ratio disrupts cellular homeostasis, triggers endoplasmic reticulum (ER) stress, impairs membrane fluidity, and ultimately leads to cancer cell death.[3][4]

Quantitative Data: Potency and Cellular Sensitivity

This compound demonstrates high potency at both the enzymatic and cellular levels. Its inhibitory activity is particularly pronounced in cancer cells grown in three-dimensional (3D) spheroid cultures, which more closely mimic the tumor microenvironment and are enriched in cancer stem cells (CSCs).

| Target/Model System | Cell Line(s) | Condition | IC50 / ED50 | Reference |

| Rat SCD1 (rSCD1) | N/A | Cell-free enzymatic assay | 2.3 nM | [7][8] |

| Human Lung Cancer | MPEDCC, NCI-H460 | 2D Adherent Culture | 20 - 50 µM | [1] |

| Human Lung Cancer | Pe o/11, NCI-H460 | 3D Spheroid Culture | < 1 µM | [1] |

| Mouse Model | N/A | In vivo liver PD assay | 1 - 3 mg/kg | [9] |

Primary Biological Impact: Selective Targeting of Cancer Stem Cells

A crucial aspect of this compound's mechanism is its profound efficacy against cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and therapeutic resistance.[10]

-

Inhibition of Spheroid Formation: Treatment with this compound dramatically reduces the ability of cancer cells, particularly those from lung cancer, to form spheroids, a key characteristic of CSCs. This effect is over 100-fold more potent in spheroid cultures compared to conventional 2D adherent cultures.[1]

-

Downregulation of Stemness Markers: The compound significantly downregulates the expression and activity of established CSC markers, including ALDH1A1, OCT4, and Nanog.[1][11]

-

Induction of Apoptosis in CSCs: Co-immunostaining experiments have shown that this compound selectively induces apoptosis in the ALDH1A1-positive cell population, directly targeting the CSC pool.[1]

The specificity of this action is confirmed by rescue experiments, where the addition of oleate, the main product of SCD1, partially reverses the inhibitory effects of this compound on spheroid formation.[1][11]

Key Signaling Pathways Modulated by this compound

The inhibition of SCD1 by this compound initiates a cascade of downstream effects on several oncogenic signaling pathways crucial for CSC maintenance and tumor progression.

The accumulation of SFAs resulting from SCD1 inhibition leads to the degradation of YAP and TAZ, the key downstream effectors of the Hippo pathway.[4] This pathway is a critical regulator of organ size and stem cell biology, and its dysregulation is common in cancer. The degradation of YAP/TAZ impairs the formation of spheroids and reduces cancer cell stemness.[4]

References

- 1. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of a potent and orally bioavailable SCD inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound ≥99% (HPLC), Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

The Role of MF-438 in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF-438 is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleate and palmitoleate. This desaturation step is a rate-limiting process in the biosynthesis of triglycerides, cholesterol esters, and phospholipids. The activity of SCD1 is implicated in various pathological conditions, including metabolic diseases such as obesity and non-alcoholic fatty liver disease (NAFLD), as well as in the proliferation and survival of cancer cells. This compound, by targeting SCD1, offers a valuable pharmacological tool for investigating the roles of this enzyme and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by directly inhibiting the enzymatic activity of SCD1. This inhibition leads to a shift in the cellular lipid profile, characterized by a decrease in MUFAs and an accumulation of SFAs. This alteration in the SFA/MUFA ratio has profound effects on cellular signaling and function.

Key Signaling Pathways Modulated by this compound

-

SREBP-1c Pathway: Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a master transcriptional regulator of lipogenesis, and its expression is induced by insulin. SREBP-1c activates the transcription of genes involved in fatty acid synthesis, including SCD1. By inhibiting SCD1, this compound can indirectly influence the feedback loops that regulate SREBP-1c activity.[1][2]

-

AMPK Pathway: AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes like lipogenesis. Inhibition of SCD1 has been shown to lead to the activation of AMPK, contributing to the anti-lipogenic effects of this compound.[3]

-

AKT/mTOR Pathway: The PI3K/AKT/mTOR signaling pathway is central to cell growth, proliferation, and survival. SCD1 activity has been linked to the activation of this pathway in cancer cells. By reducing the levels of MUFAs, this compound can attenuate AKT and mTOR signaling, thereby inhibiting cancer cell proliferation.[4]

Diagram of the SCD1-Mediated Lipid Metabolism Pathway and the Impact of this compound

Caption: The role of SCD1 in converting saturated to monounsaturated fatty acids and its inhibition by this compound.

Diagram of the Interplay between SCD1, SREBP-1c, and AMPK Signaling

Caption: The regulatory feedback loops involving SCD1, SREBP-1c, and AMPK, and the effect of this compound.

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line/System | Endpoint | This compound Concentration | Result | Citation(s) |

| SCD1 Enzyme Inhibition | Rat SCD1 (rSCD1) | IC50 | 2.3 nM | Potent inhibition of SCD1 enzymatic activity. | [5] |

| Cell Viability | NCI-H460 (NSCLC) | IC50 | 20-50 µM | High resistance in adherent cultures. | [6] |

| Spheroid Formation | NCI-H460 (NSCLC) | Inhibition of spheroid formation | 1 µM | Significant reduction in spheroid formation. | [6] |

| Apoptosis | Pe o/11 (NSCLC spheroids) | Annexin V positive cells | 1 µM (72h) | Significant increase in apoptosis. | [6] |

| Macrophage Differentiation | Human peripheral blood monocytes | Percentage of macrophages | 1 µM | ~3-fold reduction in pf-latanoprost induced macrophage differentiation (from 33.6% to 13.5%). | [7][8] |

| SCD1 Protein Levels | Human peripheral blood monocytes | SCD1 concentration (ng/mL) | 1 µM | ~7-fold decrease in SCD1 concentration in the presence of pf-latanoprost (from 7.8±0.3 to 0.9±0.02). | [7][8] |

| Cell Viability | Ovarian Cancer Cells | CCK-8 Assay | 1-10 µM | Dose-dependent decrease in cell viability. | [9] |

Table 2: In Vivo Data for this compound

| Animal Model | Study Type | Dosing | Endpoint | Result | Citation(s) |

| Mouse | Pharmacodynamics (PD) | Oral (p.o.) | ED50 (liver) | 1-3 mg/kg | [10] |

| Mouse (NSCLC xenograft) | Tumor Growth | Subcutaneous injection of cells pre-treated with this compound | Tumor Volume | Strongly decreased tumorigenic potential. | [6] |

| Mouse (Anaplastic thyroid carcinoma xenograft) | Tumor Growth | Combination with carfilzomib | Tumor Growth | Significant inhibition of tumor growth. | [11] |

Experimental Protocols

In Vivo Mouse Liver Pharmacodynamic Assay for SCD1 Inhibition

This protocol is designed to assess the in vivo efficacy of an SCD1 inhibitor like this compound by measuring the desaturation index in the liver.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Anesthesia (e.g., isoflurane)

-

Lipid extraction solvents (e.g., chloroform:methanol 2:1)

-

Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

-

Dosing:

-

Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, 10 mg/kg).

-

Administer a single oral dose of this compound or vehicle to the mice via oral gavage.

-

-

Tissue Collection:

-

At a predetermined time point post-dosing (e.g., 4, 8, or 24 hours), euthanize the mice by CO2 asphyxiation followed by cervical dislocation.

-

Immediately collect the liver and snap-freeze it in liquid nitrogen. Store at -80°C until analysis.

-

-

Lipid Extraction and Fatty Acid Analysis:

-

Homogenize a portion of the frozen liver tissue.

-

Extract total lipids using a method such as the Folch procedure (chloroform:methanol).

-

Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification.

-

Analyze the FAMEs by GC-MS to determine the relative amounts of different fatty acids.

-

-

Data Analysis:

-

Calculate the desaturation index as the ratio of the peak area of a monounsaturated fatty acid to its corresponding saturated fatty acid (e.g., C16:1/C16:0 or C18:1/C18:0).

-

Compare the desaturation indices between the vehicle-treated and this compound-treated groups to determine the in vivo inhibitory effect.

-

Workflow Diagram for In Vivo Pharmacodynamic Assay

Caption: Step-by-step workflow for assessing the in vivo pharmacodynamic effect of this compound in mouse liver.

Spheroid Formation Assay

This protocol is used to evaluate the effect of this compound on the ability of cancer cells to form three-dimensional spheroids, a measure of anchorage-independent growth and a characteristic of cancer stem-like cells.

Materials:

-

Cancer cell line (e.g., NCI-H460)

-

Complete cell culture medium

-

Ultra-low attachment 96-well plates

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® 3D)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Prepare a single-cell suspension in complete medium at a density of 1,000-5,000 cells per 100 µL.

-

Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).

-

Add the desired concentrations of this compound or vehicle (DMSO) to the wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-12 days to allow for spheroid formation.

-

-

Assessment:

-

Visually inspect the spheroids for size and morphology using a microscope.

-

Measure cell viability using a 3D-compatible assay like CellTiter-Glo® 3D according to the manufacturer's instructions.

-

-

Data Analysis:

-

Quantify the number and size of spheroids per well.

-

Calculate the percentage of viable cells in the this compound-treated wells relative to the vehicle-treated controls.

-

Workflow Diagram for Spheroid Formation Assay

Caption: A simplified workflow for conducting a spheroid formation assay to test the effect of this compound.

Macrophage Differentiation and Polarization Assay

This protocol details the differentiation of human peripheral blood monocytes into macrophages and their subsequent polarization, and how to assess the effect of this compound on this process.[7]

Materials:

-

Human peripheral blood monocytes

-

Basal culture medium (e.g., RPMI-1640 with 10% FBS)

-

Reagents for M1 polarization: Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ)

-

Reagent for M2 polarization: Interleukin-4 (IL-4)

-

This compound (dissolved in DMSO)

-

ELISA kit for SCD1 quantification

-

Microscope for cell counting

Procedure:

-

Monocyte Culture:

-

Culture human peripheral blood monocytes in a 24-well plate at a density of 1.5 x 10^5 cells per well in basal medium.

-

-

Treatment Groups:

-

Negative Control: Basal medium only.

-

M1 Positive Control: Basal medium supplemented with LPS (e.g., 100 ng/mL) and IFNγ (e.g., 20 ng/mL).

-

M2 Positive Control: Basal medium supplemented with IL-4 (e.g., 20 ng/mL).

-

Test Group: Basal medium with an inducing agent (e.g., pf-latanoprost) and this compound (final concentration 1 µM).

-

Inducing Agent Control: Basal medium with the inducing agent only.

-

-

Differentiation and Treatment:

-

Culture the cells for 7 days to allow for differentiation into macrophages.

-

Exchange 50% of the medium every third day.

-

Add this compound and polarizing stimuli at the appropriate time points as per the experimental design.

-

-

Assessment:

-

After 7 days, collect the cell culture supernatant for cytokine analysis if desired.

-

Harvest the cells and prepare cell homogenates.

-

Count the number of adherent macrophages per well using a microscope.

-

Quantify the concentration of SCD1 in the cell homogenates using an ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of macrophages in each treatment group.

-

Compare the SCD1 concentrations between the different groups.

-

Correlate SCD1 levels with the percentage of macrophage differentiation.

-

Conclusion

This compound is a valuable research tool for elucidating the complex roles of SCD1 in lipid metabolism and its implications in various diseases. Its high potency and oral bioavailability make it a suitable compound for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at further understanding and targeting the SCD1 pathway. The ability of this compound to modulate key signaling pathways such as SREBP-1c and AMPK underscores the therapeutic potential of SCD1 inhibition in metabolic disorders and oncology.

References

- 1. Sterol regulatory element-binding protein 1 - Wikipedia [en.wikipedia.org]

- 2. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy | Aging [aging-us.com]

- 4. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SCD1-Fatty Acid Desaturase Inhibitor this compound Alleviates Latent Inflammation Induced by Preservative-Free Prostaglandin Analog Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SCD1-Fatty Acid Desaturase Inhibitor this compound Alleviates Latent Inflammation Induced by Preservative-Free Prostaglandin Analog Eye Drops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound ≥99% (HPLC), Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 11. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of MF-438 in vitro

An In-Depth Technical Guide to the In Vitro Biological Activity of MF-438

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1] SCD1 is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[2][3] Given the elevated expression of SCD1 in various pathological conditions, including metabolic diseases and numerous cancers, this compound has emerged as a valuable pharmacological tool for investigating the role of lipid metabolism in disease progression and as a potential therapeutic agent.[2][4][5] This document provides a comprehensive overview of the in vitro biological activity of this compound, detailing its mechanism of action, quantitative efficacy, impact on cellular signaling pathways, and relevant experimental protocols.

Core Mechanism of Action: SCD1 Inhibition

The primary mechanism of action for this compound is the direct inhibition of the SCD1 enzyme. SCD1 is an endoplasmic reticulum (ER)-resident enzyme that catalyzes the introduction of a double bond in the delta-9 position of fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[6] By blocking this activity, this compound disrupts cellular lipid homeostasis, leading to an accumulation of SFAs and a depletion of MUFAs. This shift in the SFA:MUFA ratio has profound effects on cellular function, impacting membrane fluidity, signaling pathways, and inducing cellular stress.[2]

Caption: Core mechanism of this compound action on the SCD1 enzyme.

Quantitative In Vitro Activity of this compound

The potency of this compound has been quantified across various in vitro systems, from enzymatic assays to cell-based models. The data highlights its high affinity for SCD1 and its effects on different cell types.

| Assay Type | Target/Cell Line | Metric | Value | Reference(s) |

| Enzymatic Assay | Rat Stearoyl-CoA Desaturase 1 (rSCD1) | IC₅₀ | 2.3 nM | [1][7][6] |

| Cell Growth Assay | Glioma Cells (TS603, IDH1mut) | Effect | Significant Reduction | [2] |

| Dose | 1 µM | [2] | ||

| Cell Growth Assay | Glioma Cells (GSC923, IDH1WT) | Effect | Limited Efficacy | [2] |

| Sphere Formation Assay | Glioma Cells (U251ʷᵀ and U251ᴿᴴ) | Effect | Reduced Frequency | [2] |

| Dose | 10 µM | [2] | ||

| Stem Cell Marker Assay | NCI H460 Lung Cancer Spheroids | Effect | Decreased ALDH1A1 Activity | [6] |

| Dose | 1 µM | [6] | ||

| Cell Differentiation | Human Monocytes (in pf-latanoprost culture) | Effect | 3-fold Reduction in Macrophages | [4] |

| Protein Expression | Cell Homogenates | Effect | ~7-fold Decrease in SCD1 | [8] |

Signaling Pathways Modulated by this compound

The inhibition of SCD1 by this compound initiates a cascade of downstream effects, modulating multiple signaling pathways crucial for cell survival, proliferation, and stress response.

Lipid Metabolism, ER Stress, and Ferroptosis

By altering the cellular lipid composition, this compound induces ER stress and promotes ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. This mechanism is particularly relevant to its anti-cancer effects, as it enhances the sensitivity of cancer cells to treatments like radiation.[2][5][9]

Caption: this compound induces ferroptosis via SCD1 inhibition and ER stress.

Dual Mechanism in Glioma Cells

In glioma cells, this compound exhibits a dual mechanism of action. In addition to its canonical SCD1 inhibition, it also demonstrates an SCD1-independent inhibitory effect on the expression of Divalent Metal Transporter 1 (DMT1). This dual-pronged attack on both lipid metabolism and metal ion transport contributes to its anti-glioma efficacy.[2][9]

Caption: Dual inhibitory pathways of this compound in glioma cells.

Modulation of Cancer Stem Cell (CSC) Pathways

This compound has been shown to selectively target cancer stem cells. In colon CSCs, inhibition of SCD1 by this compound leads to the suppression of the Wnt and Notch signaling pathways, which are fundamental for maintaining stemness.[3] This action impedes the self-renewal and tumorigenic capabilities of CSCs.

Caption: this compound inhibits CSC pathways by targeting SCD1.

Experimental Protocols

Preparation of this compound Stock Solution

-

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media or assay buffers.

-

Materials:

-

This compound powder (≥98% purity)[6]

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Under sterile conditions, weigh the desired amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve a stock concentration of 10-30 mM (e.g., for a 10 mM stock of this compound with a formula weight of 421.4 g/mol , dissolve 4.214 mg in 1 mL of DMSO).[7]

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for up to one year or -80°C for up to two years.[1]

-

In Vitro Cell Proliferation / Viability Assay

-

Objective: To determine the effect of this compound on the proliferation and viability of a specific cell line (e.g., glioma cells).[2]

-

Materials:

-

Cancer cell line of interest (e.g., TS603)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%) and includes a vehicle control (DMSO only).

-

Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of this compound (e.g., 0.1 µM to 10 µM).

-

Incubate the plate for the desired duration (e.g., 72 hours).[2]

-

At the end of the incubation period, measure cell viability according to the manufacturer's protocol for the chosen reagent.

-

Analyze the data by normalizing to the vehicle control and plot a dose-response curve to determine the IC₅₀ value, if applicable.

-

In Vitro Monocyte to Macrophage Differentiation Assay

-

Objective: To assess the impact of this compound on the differentiation of monocytes into macrophages.[4][8]

-

Materials:

-

Human peripheral blood monocytes (PBMCs)

-

Appropriate culture medium (e.g., RPMI-1640) supplemented with serum and differentiation factors as needed.

-

Pro-inflammatory stimulus (e.g., preservative-free latanoprost, if replicating the cited study)

-

This compound stock solution

-

Antibodies for macrophage markers (e.g., CD68) for flow cytometry or immunofluorescence.

-

-

Procedure:

-

Seed human peripheral blood monocytes at a density of 1.5 x 10⁵ cells per well in a suitable culture plate.[8]

-

Treat the cells with the stimulus (if any) in the presence or absence of a non-toxic concentration of this compound.

-

Culture the cells for 7 days, performing a partial medium exchange with freshly prepared treatments every third day.[4]

-

After 7 days, harvest the cells.

-

Analyze the percentage of differentiated macrophages using flow cytometry or immunofluorescence staining for specific macrophage surface markers.

-

Compare the percentage of macrophages in the this compound-treated group to the control group.[4]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DMT1 contributes to MF- 438 - mediated inhibition of glioma cells | bioRxiv [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. SCD1-Fatty Acid Desaturase Inhibitor this compound Alleviates Latent Inflammation Induced by Preservative-Free Prostaglandin Analog Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Investigating MF-438 Target Engagement in Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to investigate the target engagement of MF-438, a potent and orally bioavailable inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). Understanding how this compound interacts with its target in a cellular context is crucial for elucidating its mechanism of action and for the development of effective therapeutics. This document details experimental protocols, data presentation, and visualizations to facilitate the study of this compound in a research setting.

Core Concepts: this compound and its Target, SCD1

This compound is a small molecule inhibitor that specifically targets Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a key enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[3] This process is critical for various cellular functions, including membrane fluidity, cell signaling, and energy storage. Dysregulation of SCD1 activity has been implicated in numerous diseases, including metabolic disorders and cancer, making it an attractive therapeutic target.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound, providing a quick reference for its potency and in vivo activity.

| Parameter | Value | Species/System | Reference |

| IC50 | 2.3 nM | Recombinant SCD1 | [1][2] |

| ED50 | 1 - 3 mg/kg | Mouse model | [1] |

Experimental Protocols for Target Engagement

To confirm that this compound directly binds to and inhibits SCD1 in a cellular environment, several key experiments can be performed. This section provides detailed protocols for these assays.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in intact cells. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation. As SCD1 is a transmembrane protein, modifications to the standard CETSA protocol are required.[5][6]

Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., a human cancer cell line with known SCD1 expression) to 80-90% confluency.

-

Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

Heating Step:

-

After treatment, wash the cells with PBS.

-

Resuspend the cells in PBS containing a protease inhibitor cocktail.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a PCR machine, followed by cooling to 4°C. An unheated control sample (kept on ice) should be included.

-

-

Cell Lysis and Soluble Fraction Isolation:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

-

To solubilize the membrane-bound SCD1, add a mild non-ionic detergent (e.g., 0.4% NP-40) to the lysate and incubate on ice for 30 minutes.

-

Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Protein Quantification and Analysis:

-

Carefully collect the supernatant (soluble fraction).

-

Quantify the protein concentration in each sample.

-

Analyze the amount of soluble SCD1 at each temperature by Western blotting using an SCD1-specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

Plot the percentage of soluble SCD1 relative to the unheated control against the temperature for both vehicle- and this compound-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

-

Workflow for CETSA:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to assess this compound and SCD1 engagement.

NanoBRET Target Engagement Assay

The NanoBRET assay is a proximity-based method that measures target engagement in live cells using bioluminescence resonance energy transfer (BRET).[7][8] This requires the expression of a NanoLuc luciferase-SCD1 fusion protein and the use of a cell-permeable fluorescent tracer that binds to SCD1. As a specific tracer for SCD1 is not commercially available, this section outlines the steps for developing a NanoBRET assay.

Experimental Protocol (Developmental):

-

Construct Generation:

-

Clone the full-length human SCD1 gene into a vector containing the NanoLuc luciferase gene to create an N-terminal or C-terminal fusion protein (e.g., NanoLuc-SCD1). Promega offers various pNLF1 vectors for this purpose.[9]

-

-

Tracer Development:

-

Synthesize a fluorescent tracer by conjugating a known SCD1 inhibitor (which could be a derivative of this compound or another scaffold) to a cell-permeable fluorescent dye (e.g., NanoBRET 590 dye).[8][10] The linker between the inhibitor and the dye needs to be optimized to maintain binding affinity.

-

-

Assay Optimization:

-

Transfect cells (e.g., HEK293T) with the NanoLuc-SCD1 expression vector.

-

Determine the optimal concentration of the fluorescent tracer that gives a good BRET signal without causing non-specific effects. This is done by titrating the tracer and measuring the BRET ratio.

-

Confirm that the BRET signal is specific to the interaction between the tracer and the NanoLuc-SCD1 fusion protein.

-

-

Target Engagement Assay:

-

Plate the transfected cells in a 96- or 384-well plate.

-

Add the optimized concentration of the fluorescent tracer to the cells.

-

Add varying concentrations of this compound.

-

Add the Nano-Glo substrate to initiate the luminescent reaction.

-

Measure the donor (NanoLuc, ~460 nm) and acceptor (fluorescent tracer, ~618 nm) emission signals using a luminometer capable of BRET measurements.

-

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

Plot the BRET ratio against the concentration of this compound.

-

A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive displacement of the tracer and thus, target engagement.

-

Calculate the IC50 value from the dose-response curve.

-

Logical Flow for NanoBRET Assay Development:

Caption: Developmental workflow for a NanoBRET-based target engagement assay for SCD1.

Western Blotting for SCD1 Expression

Western blotting is a fundamental technique to confirm the presence of SCD1 in the chosen cell line and to assess changes in its expression levels upon treatment with this compound, although direct inhibition of enzyme activity will not be observed with this method.

Experimental Protocol:

-

Cell Lysis:

-

Treat cells with this compound or vehicle as described for CETSA.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel (e.g., 10%).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for SCD1 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Probe the same membrane for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Signaling Pathway Context of SCD1:

Caption: Simplified diagram of the role of SCD1 in lipid metabolism and its inhibition by this compound.

SCD1 Enzymatic Activity Assay

A direct measure of SCD1 inhibition in cells can be achieved by monitoring the conversion of a labeled saturated fatty acid to its monounsaturated product.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture cells in a multi-well plate.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time.

-

-

Substrate Incubation:

-

Lipid Extraction:

-

Wash the cells with PBS.

-

Extract total lipids from the cells using a method such as the Folch or Bligh-Dyer procedure.

-

-

Analysis:

-

For Radiolabeled Substrate: Separate the fatty acid methyl esters (FAMEs) by thin-layer chromatography (TLC) or gas chromatography (GC) and quantify the radioactivity in the stearic acid and oleic acid spots/peaks using a scintillation counter or phosphorimager.

-

For Deuterium-Labeled Substrate: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the ratio of the labeled monounsaturated product (d7-oleic acid) to the labeled saturated substrate (d7-stearic acid).[1]

-

-

Data Analysis:

-

Calculate the SCD1 activity as the percentage of conversion of the labeled substrate to the labeled product.

-

Plot the SCD1 activity against the concentration of this compound to determine the cellular IC50.

-

Conclusion

The investigation of this compound target engagement in cells is a multi-faceted process that requires the application of various biochemical and cellular assays. The protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to confirm the direct interaction of this compound with SCD1 and to quantify its inhibitory effects within a physiological context. By combining techniques such as CETSA, NanoBRET, western blotting, and direct enzymatic activity assays, a comprehensive understanding of this compound's mechanism of action can be achieved, which is essential for its continued development as a potential therapeutic agent.

References

- 1. Plasma-based approach to measure target engagement for liver-targeting stearoyl-CoA desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mayo.edu [mayo.edu]

- 5. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High-throughput scintillation proximity assay for stearoyl-CoA desaturase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of MF-438 on Cancer Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer stem cells (CSCs) represent a subpopulation of tumor cells with the ability to self-renew and differentiate, driving tumor initiation, progression, metastasis, and therapeutic resistance. The selective eradication of CSCs is a critical goal in developing more effective cancer therapies. MF-438, a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), has emerged as a promising agent for targeting CSCs across various cancer types. This technical guide provides an in-depth overview of the mechanism of action of this compound on cancer stem cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of SCD1

This compound exerts its anti-CSC effects primarily through the inhibition of SCD1, a key enzyme in lipid metabolism that catalyzes the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). This inhibition leads to an altered cellular lipid profile, which in turn disrupts critical signaling pathways essential for CSC maintenance and survival.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer stem cells as reported in various studies.

Table 1: Inhibitory Concentration (IC50) of this compound

| Cell Line | Cancer Type | Culture Condition | IC50 Value | Reference |

| NCI-H460 | Non-Small Cell Lung Cancer | Adherent | 20-50 µM | [1] |

| NCI-H460 | Non-Small Cell Lung Cancer | Spheroid | < 1 µM | [1] |

| Pe o/11 | Malignant Pleural Effusion | Spheroid | < 1 µM | [1] |

| Rat SCD1 | (enzyme assay) | Cell-free | 2.3 nM | [2][3] |

Table 2: Effect of this compound on Cancer Stem Cell Viability and Function

| Cancer Type | Cell Line/Model | Treatment | Effect | Quantitative Measurement | Reference |

| Colon Cancer | SW480 CSCs | 5 and 10 nM this compound for 48h | Downregulation of Wnt, Notch, and SHH signaling genes | Significant decrease in LRP5, Axin2, LEF-1, c-MYC, Smo, Gli1, Notch1, Jagged, and Hes1 expression | [4] |

| Lung Cancer | Pe o/11 Spheroids | 1 µM this compound for 72h | Induction of Apoptosis | 16.2% apoptotic cells vs. 4.3% in control | [1] |

| Lung Cancer | NCI-H460 & Patient-derived NSCLC cells | Concentration-dependent | Reduction in spheroid formation | - | [2] |

| Glioma | TS603 (IDH1mut) | 1 µM this compound for 3 days | Significant reduction of cell growth | - | [5] |

Key Signaling Pathways Affected by this compound

This compound-mediated inhibition of SCD1 impacts multiple signaling pathways crucial for CSC survival and self-renewal.

Wnt/β-catenin Signaling Pathway

Inhibition of SCD1 by this compound disrupts the Wnt/β-catenin signaling pathway. The production of MUFAs is essential for the post-translational modification (palmitoylation) of Wnt ligands, which is a prerequisite for their secretion and binding to Frizzled receptors. By reducing MUFA levels, this compound impairs Wnt ligand activity, leading to the degradation of β-catenin and downregulation of its target genes involved in stemness.

Caption: this compound inhibits SCD1, disrupting Wnt ligand palmitoylation and subsequent signaling.

Notch Signaling Pathway

The Notch signaling pathway is another critical regulator of CSC fate. Studies have shown that treatment with this compound leads to a significant downregulation of key components of the Notch pathway, including Notch1, its ligand Jagged, and the downstream target Hes1. The precise mechanism linking SCD1 inhibition to Notch pathway suppression is an area of active investigation but may involve alterations in membrane fluidity or the function of membrane-bound secretases that process the Notch receptor.

Caption: this compound-mediated SCD1 inhibition downregulates the Notch signaling pathway in CSCs.

Ferroptosis and DMT1 Inhibition in Glioma

In glioma stem cells, this compound has been shown to induce ferroptosis, a form of iron-dependent programmed cell death. This effect is, in part, independent of SCD1 inhibition and involves the downregulation of the Divalent Metal Transporter 1 (DMT1). Reduced DMT1 expression leads to altered iron homeostasis, increased lipid peroxidation, and ultimately, ferroptotic cell death.

Caption: Dual mechanism of this compound in glioma involving SCD1 inhibition and DMT1-mediated ferroptosis.

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the effects of this compound on cancer stem cells are provided below.

Spheroid Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

-

Cell Preparation: Harvest single cells from monolayer culture using a gentle dissociation reagent (e.g., TrypLE). Wash the cells with PBS and resuspend in serum-free medium supplemented with growth factors (e.g., EGF and bFGF).

-

Seeding: Seed the cells at a low density (e.g., 1,000 to 5,000 cells/well) in ultra-low attachment plates (e.g., Corning Spheroid Microplates).

-

Treatment: Add this compound at various concentrations to the wells at the time of seeding. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.

-

Quantification: Count the number of spheroids with a diameter greater than a specified size (e.g., 50 µm) under a microscope. Spheroid formation efficiency can be calculated as (number of spheroids / number of cells seeded) x 100%.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

-

Cell Culture and Treatment: Culture cancer stem cells (e.g., as spheroids or in specific CSC-promoting media) and treat with this compound at the desired concentration and for the specified duration.

-

Cell Harvesting: Gently dissociate spheroids into single cells, if applicable. Collect all cells, including those in the supernatant, and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC or Alexa Fluor 488) and a dead cell stain (e.g., Propidium Iodide or 7-AAD).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI/7-AAD negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure changes in the expression of genes related to stemness and key signaling pathways.

-

RNA Extraction: Isolate total RNA from this compound-treated and control cancer stem cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase kit.

-

PCR Amplification: Perform real-time PCR using SYBR Green or TaqMan probes for the target genes (e.g., LRP5, Axin2, LEF-1, c-MYC, Notch1, Hes1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression using the delta-delta Ct method.

Experimental Workflow Visualization

Caption: A typical experimental workflow to evaluate the anti-CSC effects of this compound.

Conclusion

This compound represents a promising therapeutic agent for targeting cancer stem cells by inhibiting the critical enzyme SCD1. Its multifaceted mechanism of action, involving the disruption of key developmental signaling pathways like Wnt and Notch, and the induction of ferroptosis, underscores its potential to overcome therapeutic resistance and prevent tumor recurrence. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer.

References

- 1. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. mdpi.com [mdpi.com]

- 5. DMT1 contributes to MF- 438 - mediated inhibition of glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Efficacy of MF-438 in Metabolic Disorders: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. Stearoyl-CoA desaturase 1 (SCD1) has emerged as a key enzymatic player in the pathogenesis of these conditions. SCD1 is a central regulator of lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleate and palmitoleate. These MUFAs are essential components of triglycerides, cholesterol esters, and membrane phospholipids. Upregulation of SCD1 is associated with obesity and insulin resistance.[1] Consequently, inhibition of SCD1 presents a promising therapeutic strategy for metabolic diseases.

MF-438 is a potent and orally bioavailable small-molecule inhibitor of SCD1.[2][3][4][5] Preclinical studies have demonstrated its potential to ameliorate key aspects of metabolic dysregulation. This technical guide provides an in-depth overview of the preclinical efficacy of this compound and other SCD1 inhibitors, focusing on quantitative data, experimental methodologies, and the core signaling pathways involved.

Core Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of SCD1. This inhibition leads to a decrease in the cellular pool of MUFAs and a relative increase in SFAs. This shift in the SFA/MUFA ratio triggers a cascade of downstream effects that collectively contribute to improved metabolic homeostasis.

Quantitative Preclinical Data

The preclinical efficacy of this compound and other SCD1 inhibitors has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Reference |

| IC50 (SCD1 inhibition) | Rat | 2.3 nM | [2][4][5] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model

| Parameter | Model | Value | Reference |

| ED50 | Mouse | 1 - 3 mg/kg | [2] |

Table 3: Effects of SCD1 Inhibition on Cellular and Tissue Markers

| Finding | Model System | Key Results | Reference |

| Macrophage Differentiation | Cell Culture | This compound (SCD1 inhibitor) reduced the percentage of macrophages in pf-latanoprost-treated cultures by approximately threefold (from 33.6% to 13.5%). | [6][7][8] |

| SCD1 Concentration | Cell Culture | Treatment with this compound decreased the SCD1 concentration by approximately sevenfold in cell homogenates. | [6][7][8] |

| Triacylglycerol (TAG) Content | Scd1 Knockout Mice | TAG content was higher in inguinal white adipose tissue (iWAT) but significantly lower in epididymal white adipose tissue (eWAT) of Scd1 knockout mice compared to wild-type. | [2] |

| Fatty Acid Re-esterification | Scd1 Knockout Mice & SCD1-inhibited 3T3-L1 Adipocytes | The non-esterified fatty acid (NEFA) to glycerol ratio, a measure of fatty acid re-esterification, was reduced in both iWAT and eWAT of Scd1 knockout mice and in SCD1-inhibited adipocytes. | [2] |

| Gene Expression in Adipose Tissue | Scd1 Knockout Mice | The expression of genes involved in glyceroneogenesis and lipolysis, such as Pck1, Atgl, and Hsl, was reduced in the white adipose tissue of Scd1 knockout mice. | [2] |

Key Preclinical Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the general protocols used to assess the efficacy of SCD1 inhibitors in metabolic disorder models.

Diet-Induced Obesity (DIO) Mouse Model

A common preclinical model to study obesity and related metabolic disorders involves the use of a high-fat diet (HFD) to induce weight gain and metabolic dysregulation in mice.

-

Animal Model: Male C57BL/6 mice are often used due to their susceptibility to diet-induced obesity.

-

Diet: Mice are fed a high-fat diet (e.g., 60 kcal% fat) for a specified period (e.g., 14 weeks) to induce obesity, insulin resistance, and dyslipidemia. A control group is fed a normal chow diet.

-

Drug Administration: Following the induction of obesity, animals are treated with the SCD1 inhibitor (e.g., this compound) or vehicle control. Administration is typically oral (gavage) and performed daily for several weeks.

-

Efficacy Parameters:

-

Body Weight and Food Intake: Monitored regularly throughout the study.

-

Oral Glucose Tolerance Test (OGTT): After an overnight fast, a bolus of glucose (e.g., 2 g/kg) is administered orally. Blood glucose levels are measured at baseline and at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose challenge to assess glucose disposal.

-

Insulin Tolerance Test (ITT): Following a short fast, an intraperitoneal injection of insulin (e.g., 0.75 U/kg) is administered. Blood glucose levels are measured at baseline and at subsequent time points to evaluate insulin sensitivity.

-

Serum Analysis: At the end of the study, blood is collected to measure levels of insulin, triglycerides, cholesterol, and other metabolic markers.

-

Histopathology: Tissues such as the liver and adipose tissue are collected, fixed, and stained (e.g., with Oil Red O) to assess lipid accumulation and cell morphology.

-

In Vitro Adipocyte Differentiation and Lipogenesis Assays

Cell culture models, such as 3T3-L1 preadipocytes, are valuable for dissecting the molecular mechanisms of SCD1 inhibition.

-

Cell Culture: 3T3-L1 cells are cultured and induced to differentiate into mature adipocytes using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine.

-

Inhibitor Treatment: Differentiated adipocytes are treated with the SCD1 inhibitor (e.g., this compound) at various concentrations.

-

Lipogenesis Assay: To measure de novo lipogenesis, cells are incubated with a radiolabeled precursor, such as [14C]-acetic acid or [3H]-glucose. The incorporation of the radiolabel into total lipids is then quantified.

-

Gene and Protein Expression Analysis: Following treatment, cells are harvested for the analysis of key genes and proteins involved in lipid metabolism and adipogenesis via quantitative real-time PCR (qPCR) and Western blotting, respectively.

Signaling Pathways Modulated by this compound

The inhibition of SCD1 by this compound initiates a series of changes in cellular signaling that contribute to its beneficial metabolic effects.

SCD1 and the Regulation of Lipid Metabolism

SCD1 is a central node in the regulation of fatty acid metabolism. Its inhibition directly impacts the synthesis of MUFAs, leading to an accumulation of SFAs. This shift in the fatty acid profile influences multiple downstream pathways.

Caption: The central role of SCD1 in converting SFAs to MUFAs and its inhibition by this compound.

SCD1 Inhibition and Adipose Tissue Signaling

In adipose tissue, SCD1 inhibition has been shown to modulate key signaling pathways involved in lipid handling and adipogenesis. For instance, a novel SCD1 inhibitor, E6446, has been shown to suppress adipogenic differentiation and hepatic lipogenesis via the SCD1-ATF3 signaling pathway.[4]

References

- 1. Stearoyl-CoA desaturase enzyme 1 inhibition reduces glucose utilization for de novo fatty acid synthesis and cell proliferation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduced SCD1 activity alters markers of fatty acid reesterification, glyceroneogenesis, and lipolysis in murine white adipose tissue and 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatic stearoyl CoA desaturase 1 deficiency increases glucose uptake in adipose tissue partially through the PGC-1α–FGF21 axis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of novel SCD1 inhibitor alleviates nonalcoholic fatty liver disease: critical role of liver-adipose axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. identification-of-novel-scd1-inhibitor-alleviates-nonalcoholic-fatty-liver-disease-critical-role-of-liver-adipose-axis - Ask this paper | Bohrium [bohrium.com]

- 7. SCD1-Fatty Acid Desaturase Inhibitor this compound Alleviates Latent Inflammation Induced by Preservative-Free Prostaglandin Analog Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

The Impact of MF-438 on the Hippo Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MF-438, a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), has emerged as a significant modulator of the Hippo signaling pathway. This technical guide delineates the mechanism of action of this compound, focusing on its indirect regulation of the key downstream effectors of the Hippo pathway, YAP and TAZ. By inhibiting SCD1, this compound alters cellular lipid metabolism, leading to a decrease in monounsaturated fatty acids and a relative increase in saturated fatty acids. This metabolic shift triggers the degradation of YAP and TAZ, thereby suppressing their oncogenic functions, particularly in the context of cancer stem cells. This guide provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for assessing its activity, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to the Hippo Signaling Pathway and this compound

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its core components consist of a kinase cascade involving the MST1/2 and LATS1/2 kinases. When the Hippo pathway is active, LATS1/2 phosphorylates the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). This phosphorylation leads to their cytoplasmic sequestration and subsequent degradation, preventing their translocation to the nucleus where they would otherwise promote the expression of genes involved in cell proliferation and survival.[2] Dysregulation of the Hippo pathway, often characterized by the hyperactivation of YAP/TAZ, is a common feature in many cancers and is associated with tumor initiation, progression, and drug resistance.[2][3]

This compound is a thiadiazole-pyridazine derivative that acts as a highly potent inhibitor of SCD1, an enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids.[4][5] Inhibition of SCD1 by this compound has been shown to have significant anti-cancer effects, particularly by targeting cancer stem cells.[4] The primary mechanism by which this compound exerts its effects on the Hippo pathway is not by directly targeting the core kinase cascade, but rather by inducing metabolic changes that destabilize YAP and TAZ.

Mechanism of Action of this compound on the Hippo Pathway

The inhibitory effect of this compound on SCD1 leads to an accumulation of saturated fatty acids within the cell. This alteration in the cellular lipid profile triggers a cascade of events that culminates in the degradation of YAP and TAZ. The proposed mechanism involves the stabilization of β-catenin, a key component of the Wnt signaling pathway, which is known to interact with and regulate YAP/TAZ. In the presence of this compound, β-catenin localization shifts from the nucleus to the cortical cytoplasm, leading to a reduction in its transcriptional activity.[6] This shift is associated with a marked decrease in the nuclear localization and overall protein levels of YAP/TAZ.[6]

Mechanism of this compound's effect on the Hippo-YAP/TAZ pathway.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various components and outputs of the Hippo signaling pathway, primarily in lung cancer stem cell models.

Table 1: Effect of this compound on YAP/TAZ Protein Levels and Localization

| Cell Line | Treatment | Parameter | Result | Reference |

| Pe o/11 spheroids | 72h with this compound | YAP/TAZ positive nuclei | Clear reduction | [6] |

| Pe o/11 spheroids | 72h with this compound | β-catenin localization | Redistribution to cortical cytoplasm | [6] |

Table 2: Effect of this compound on YAP/TAZ and β-catenin Target Gene Expression

| Cell Line | Treatment | Target Gene | Method | Result | Reference |

| Pe o/11 | 72h with this compound | Axin2 (β-catenin target) | qPCR | Marked reduction in mRNA level | [6] |

| Pe o/11 | 72h with this compound | BIRC5 (YAP/TAZ target) | qPCR | Significant decrease in expression | [6] |

Table 3: Effect of this compound on Spheroid Formation and Cell Viability

| Cell Line | Assay | Parameter | IC50 / Effect | Reference |

| MPEDCC and NCI-H460 (adherent) | 72h growth inhibition | Cell Viability | IC50 between 20 and 50 μM | [4] |

| Pe o/11 and NCI-H460 | Spheroid-forming assay | Spheroid Formation | Impaired spheroid formation | [4] |

| Pe o/11 spheroids | 72h with 1 μM this compound | Apoptosis (Annexin V) | Significant induction of apoptosis | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the Hippo signaling pathway.

Spheroid Formation Assay

This assay is crucial for evaluating the impact of this compound on the self-renewal and viability of cancer stem cells.

Workflow for the Spheroid Formation Assay.

Protocol:

-

Cell Preparation:

-

Culture lung cancer cells (e.g., Pe o/11, NCI-H460) under standard conditions.

-

Harvest cells and prepare a single-cell suspension using trypsin-EDTA.

-

Count cells and assess viability using a hemocytometer and trypan blue exclusion.

-

-

Seeding:

-

Seed cells at a density of 1 x 10^4 cells/mL in serum-free medium supplemented with growth factors (e.g., EGF, bFGF) in ultra-low attachment plates (e.g., Corning Costar).

-

-

Treatment:

-

Immediately after seeding, add this compound to the desired final concentrations (e.g., 1 µM). Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 3-10 days to allow for spheroid formation.

-

-

Analysis:

-

Spheroid Imaging: Monitor spheroid formation and morphology using an inverted microscope. Capture images at regular intervals.

-

Viability Assay: Assess cell viability using a 3D-compatible assay such as CellTiter-Glo® 3D Cell Viability Assay (Promega).

-

Apoptosis Assay: To measure apoptosis, collect spheroids, dissociate them into single cells, and stain with Annexin V and a viability dye (e.g., Propidium Iodide) for flow cytometry analysis.[4]

-

Immunofluorescence for YAP/TAZ Localization

This protocol allows for the visualization of the subcellular localization of YAP/TAZ, a key indicator of Hippo pathway activity.

Workflow for Immunofluorescence Staining of YAP/TAZ.

Protocol:

-

Sample Preparation:

-

Culture spheroids as described in section 4.1.

-

Carefully collect spheroids and wash with PBS.

-

-

Fixation:

-

Fix spheroids with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking:

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate with a primary antibody against YAP/TAZ (e.g., Santa Cruz Biotechnology, sc-101199) diluted in blocking buffer overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI or Hoechst 33342 for 10 minutes.[6]

-

Wash with PBS and mount the spheroids on a microscope slide with an anti-fade mounting medium.

-

-

Imaging:

-

Visualize and capture images using a confocal microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the effect of this compound on YAP/TAZ localization.

-

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is used to measure changes in the mRNA levels of YAP/TAZ and β-catenin target genes following treatment with this compound.

Protocol:

-

RNA Extraction:

-

Treat cells or spheroids with this compound as required.

-

Harvest cells/spheroids and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., AXIN2, BIRC5, CTGF, CYR61) and a housekeeping gene (e.g., ACTB, GAPDH), and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle-treated controls.

-

Conclusion

This compound represents a valuable pharmacological tool for interrogating the role of lipid metabolism in regulating the Hippo signaling pathway. Its ability to induce the degradation of the oncoproteins YAP and TAZ through the inhibition of SCD1 highlights a novel therapeutic strategy for cancers dependent on YAP/TAZ activity. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate relationship between cellular metabolism and the Hippo pathway, and to explore the therapeutic potential of targeting SCD1 in cancer and other diseases characterized by YAP/TAZ hyperactivation. Further research is warranted to fully elucidate the precise molecular links between SCD1 inhibition and the YAP/TAZ degradation machinery.

References

- 1. corning.com [corning.com]

- 2. YAP and TAZ in Lung Cancer: Oncogenic Role and Clinical Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insights into the ambivalent role of YAP/TAZ in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of a potent and orally bioavailable SCD inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics of MF-438

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF-438 is a potent and orally bioavailable inhibitor of stearoyl-CoA desaturase 1 (SCD1), an enzyme implicated in various metabolic disorders.[1][2] Developed as a thiadiazole-pyridazine derivative, this compound has demonstrated good metabolic stability and favorable pharmacokinetic properties in preclinical studies, making it a valuable tool for investigating the therapeutic potential of SCD1 inhibition.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, detailed experimental methodologies, and relevant biological pathways.

Core Pharmacokinetic Parameters

While the primary literature describes this compound as having "good pharmacokinetics," specific quantitative data from preclinical studies in mice and rats, as detailed in the seminal publication by Léger et al. (2010), are not publicly available in abstracted sources. Access to the full-text of this publication is required to provide a comprehensive summary of key parameters such as Cmax, Tmax, AUC, elimination half-life, and oral bioavailability.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic assessment of this compound are contained within the primary research article. These methodologies are crucial for the replication and extension of these findings. Gaining access to the full publication is necessary to detail the following experimental aspects:

-

Animal Models: Species (mice and rats), strain, sex, and age of the animals used in the pharmacokinetic studies.

-

Dosing Regimen: Formulation of this compound, dosage levels for both oral and intravenous administration, and the volume and vehicle used for delivery.

-

Sample Collection: Timelines for blood, plasma, or serum collection, as well as methods for sample processing and storage.

-

Analytical Methodology: Detailed description of the bioanalytical method used for the quantification of this compound in biological matrices, likely a form of liquid chromatography-mass spectrometry (LC-MS). This would include sample preparation techniques, chromatographic conditions, and mass spectrometric parameters.

-

Pharmacokinetic Analysis: Software and models used to calculate the pharmacokinetic parameters from the concentration-time data.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for this compound is the inhibition of SCD1. This enzyme plays a critical role in lipid metabolism. The following diagrams illustrate the relevant biological pathway and a general workflow for a preclinical pharmacokinetic study.

Caption: Inhibition of the Stearoyl-CoA Desaturase 1 (SCD1) Pathway by this compound.

Caption: Generalized Workflow for a Preclinical Pharmacokinetic Study.

Conclusion

This compound stands as a significant research tool in the study of metabolic diseases due to its potent and specific inhibition of SCD1 and its reported oral bioavailability and metabolic stability. However, a comprehensive quantitative understanding of its pharmacokinetic profile is contingent on the detailed data presented in the primary scientific literature. For researchers and drug development professionals, accessing the full experimental details is paramount for advancing the study of this compound and its potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for MF-438 in Cell Culture

Introduction

MF-438 is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2][3] SCD1 is a key enzyme in fatty acid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid, from saturated fatty acids (SFAs). These MUFAs are essential components of cell membranes, signaling molecules, and energy stores. In various cancer models, elevated SCD1 expression is associated with enhanced cell survival, proliferation, and resistance to therapy.[4][5] this compound exerts its effects by inhibiting SCD1, leading to alterations in lipid metabolism that can induce cell death and inhibit tumor growth. These application notes provide detailed protocols for utilizing this compound in cell culture experiments.

Mechanism of Action

This compound specifically targets and inhibits the enzymatic activity of SCD1.[1][2] This inhibition blocks the conversion of SFAs to MUFAs. The resulting accumulation of SFAs and depletion of MUFAs can lead to cellular stress, including endoplasmic reticulum (ER) stress and lipotoxicity. In cancer cells, particularly cancer stem cells (CSCs), this disruption of lipid homeostasis has been shown to inhibit key signaling pathways like Wnt and Notch, ultimately leading to apoptosis and a reduction in cancer cell stemness.[6]

Data Presentation

This compound Potency and Efficacy

| Parameter | Value | Source |

| IC50 (rSCD1, cell-free) | 2.3 nM | [1][2] |

| ED50 (mouse liver PD assay) | 1-3 mg/kg | [7] |

Cellular Activity of this compound in Different Culture Models

| Cell Line/Culture Type | Assay | Treatment Duration | IC50 / Effective Concentration | Key Findings | Source |

| NCI-H460 (Adherent) | MTT Assay | 72 h | 20-50 µM | Highly resistant in 2D culture. | [8] |

| MPEDCC (Adherent) | MTT Assay | 72 h | 20-50 µM | Highly resistant in 2D culture. | [8] |

| NCI-H460 (Spheroids) | Spheroid Formation | - | < 1 µM | >100-fold more sensitive than adherent cultures. | [8][9] |

| Pe o/11 (Spheroids) | Spheroid Formation | - | < 1 µM | Significantly more sensitive than adherent cultures. | [8] |

| Human Monocytes | Macrophage Differentiation | 7 days | 1 µM | Reduced macrophage differentiation threefold. | [10] |

| Glioma Cells (IDHmut) | Cell Proliferation | - | - | Shows an IDHmut-specific inhibitory effect. | [4][5] |

| ESCC Cell Lines | Cell Viability | - | - | Exhibits antitumor activity. | [11] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically supplied as a powder.[7]

-

Reconstitution: Dissolve this compound powder in sterile DMSO to create a stock solution. A common concentration is 10 mg/mL or 30 mg/mL.[1][7][9] Use fresh, high-quality DMSO as moisture can reduce solubility.[1]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years.[2]

-

Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.